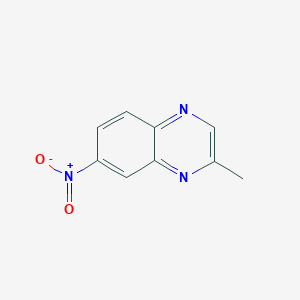

2-Methyl-7-nitroquinoxaline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

120885-31-6 |

|---|---|

Molecular Formula |

C9H7N3O2 |

Molecular Weight |

189.17 g/mol |

IUPAC Name |

2-methyl-7-nitroquinoxaline |

InChI |

InChI=1S/C9H7N3O2/c1-6-5-10-8-3-2-7(12(13)14)4-9(8)11-6/h2-5H,1H3 |

InChI Key |

UZDHHTZINXFJOK-UHFFFAOYSA-N |

SMILES |

CC1=CN=C2C=CC(=CC2=N1)[N+](=O)[O-] |

Canonical SMILES |

CC1=CN=C2C=CC(=CC2=N1)[N+](=O)[O-] |

Synonyms |

Quinoxaline, 2-methyl-7-nitro- (9CI) |

Origin of Product |

United States |

Reaction Mechanisms and Pathways of 2 Methyl 7 Nitroquinoxaline Derivatives

Nucleophilic Aromatic Substitution (SNAr) on Nitro-Substituted Quinoxalines

Aromatic rings, typically nucleophilic in nature, can undergo nucleophilic substitution when substituted with strong electron-withdrawing groups. wikipedia.org The nitro group is a particularly effective activating group for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orglibretexts.org This process involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of a leaving group.

The general mechanism for an SNAr reaction proceeds via an addition-elimination pathway. The key steps are:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group. This is typically the rate-determining step. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov

Stabilization: The negative charge of the Meisenheimer complex is delocalized throughout the ring and is particularly stabilized by electron-withdrawing groups, such as a nitro group, at the ortho or para positions relative to the point of attack. wikipedia.orglibretexts.org

Elimination: The aromaticity of the ring is restored by the departure of the leaving group, which takes the bonding electron pair with it. libretexts.org

Mechanistic Studies of Nitro Group Displacement

While halides are the most common leaving groups in SNAr reactions, the nitro group itself can also be displaced, although this is less frequent. The viability of the nitro group as a leaving group is dependent on the reaction conditions and the nature of the nucleophile. Mechanistic studies indicate that for the nitro group to be displaced, the formation of the Meisenheimer complex must be followed by the cleavage of the C-NO₂ bond.

The electrophilic nature of the quinoxaline (B1680401) ring, enhanced by the nitro group, has been utilized in various synthetic strategies. For instance, the vicarious nucleophilic substitution (VNS) of hydrogen allows for the functionalization of the heterocyclic ring with carbanions. rsc.org In the case of quinoxaline N-oxides, a variety of substituents, including cyanoalkyl and sulfonylalkyl groups, can be introduced. rsc.org Furthermore, direct amination of nitroquinoline derivatives through the nucleophilic displacement of an aromatic hydrogen atom has been demonstrated, showcasing the reactivity of these systems. nih.gov This reaction proceeds through the formation of a σH-adduct, followed by the loss of a hydrogen atom to restore aromaticity. nih.gov

Regioselectivity in SNAr Reactions of Dinitro-Substituted Heterocycles

In heterocycles containing multiple potential reaction sites, such as dinitro-substituted or dihalo-substituted systems, the regioselectivity of the SNAr reaction is a critical consideration. The position of nucleophilic attack is governed by a combination of electronic and steric factors.

Computational and experimental studies on substituted dichloropyrazines and dichloropyrimidines provide insight into the factors controlling regioselectivity. wuxiapptec.comnih.govresearchgate.net

Electronic Effects: The distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can predict the most electrophilic site for nucleophilic attack. wuxiapptec.com Electron-donating groups on the ring can alter the LUMO distribution, thereby changing the preferred site of substitution. wuxiapptec.comresearchgate.net For example, in 3,5-dichloropyrazines, an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, whereas an electron-donating group at the 2-position directs the attack to the 3-position. researchgate.net

Steric Effects: Bulky substituents on the ring or bulky nucleophiles can hinder attack at a sterically congested position, favoring substitution at a more accessible site. wuxiapptec.com

A multivariate linear regression model has been developed to predict the rate and regioselectivity of SNAr reactions based on computationally derived molecular descriptors such as the LUMO energy and the molecular electrostatic potential (ESP) at the reaction center. chemrxiv.orgresearchgate.net

| Substrate Type | Key Factor Influencing Regioselectivity | Observed Outcome | Reference |

|---|---|---|---|

| 2-Substituted 3,5-Dichloropyrazines | Electronic nature of the substituent at the 2-position | EWG at C2 directs attack to C5; EDG at C2 directs attack to C3 | researchgate.net |

| 2,4-Dichloropyrimidines | Electron-donating substituent at C6 | Reversal of selectivity from C4 to C2 | wuxiapptec.com |

| 5-Substituted-2,4-Dichloropyrimidines | Type of nucleophile (tertiary vs. secondary amines) | Tertiary amines show excellent C2 selectivity | nih.gov |

Cycloaddition Reactions Involving Nitroquinoxaline Analogues

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. wikipedia.orglibretexts.org In these reactions, two or more unsaturated molecules combine to form a cyclic adduct with a net reduction in bond multiplicity. wikipedia.org Nitro-substituted heterocycles, due to their electron-deficient nature, can participate as dipolarophiles in certain types of cycloaddition reactions. osi.lv

[3+2] Cycloaddition Processes with Nitro-Substituted Heterocycles

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. libretexts.orguchicago.edunih.gov Highly electrophilic nitroarenes, including nitrobenzenes fused with electron-withdrawing azoles, can act as dipolarophiles at the C=C(NO₂) bond. osi.lv They react with 1,3-dipoles such as N-alkylazomethine ylides to yield fused N-alkylpyrrolidines, pyrrolines, or pyrroles. osi.lvresearchgate.net

The reactivity of nitroarenes in these pericyclic reactions is directly related to their electrophilicity. osi.lv The presence of the nitro group is crucial for activating the double bond towards the cycloaddition.

Molecular Mechanism and Regioselectivity in Isoxazoline Formation

A common application of [3+2] cycloaddition is the synthesis of isoxazolines from the reaction of nitrile N-oxides (a 1,3-dipole) with alkenes (a dipolarophile). mdpi.comnih.gov When a nitro-substituted heterocycle containing an alkene moiety is used, this reaction can lead to the formation of nitro-substituted isoxazolines.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to elucidate the molecular mechanism and regioselectivity of these reactions. mdpi.comscispace.com

Molecular Mechanism: The reaction is typically a polar, one-step, concerted process. mdpi.com Frontier Molecular Orbital (FMO) analysis often shows that the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole. scispace.com

Regioselectivity: The regioselectivity, which determines the orientation of the dipole relative to the dipolarophile, is influenced by both electronic and steric factors. mdpi.comrsc.org In many cases involving nitro-substituted formonitrile N-oxide and electron-rich alkenes, the formation of 5-substituted 3-nitro-2-isoxazolidines is preferred, with the regioselectivity being primarily determined by steric effects rather than local electronic interactions. mdpi.com

| Reaction Type | Reactants | Product | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Nitro-substituted Heterocycle (Dipolarophile) + Azomethine Ylide (1,3-Dipole) | Fused Pyrrolidine Derivatives | Reaction at the C=C(NO₂) bond | osi.lvresearchgate.net |

| [3+2] Cycloaddition | Nitro-substituted Formonitrile N-oxide (1,3-Dipole) + Alkene (Dipolarophile) | Nitro-substituted Isoxazoline | Polar, one-step mechanism; regioselectivity often sterically controlled | mdpi.com |

Redox Chemistry of Nitroquinoxaline Compounds

Redox reactions involve the transfer of electrons between chemical species, resulting in a change in their oxidation states. khanacademy.orglibretexts.org The nitro group is a redox-active functional group that can undergo reduction under various conditions. The redox chemistry of nitroquinoxaline compounds is primarily centered on the transformation of the nitro group.

The reduction of an aromatic nitro group is a multi-step process that can proceed through several intermediates. nih.govorientjchem.org The complete six-electron reduction of a nitro group leads to the corresponding amino group, passing through nitroso and hydroxylamino intermediates. nih.gov

Nitroreduction Pathway: R-NO₂ (Nitro) → R-NO (Nitroso) → R-NHOH (Hydroxylamino) → R-NH₂ (Amino)

These reduction reactions can be catalyzed by various enzymes known as nitroreductases. nih.gov The mechanism can involve either a one-electron transfer radical pathway or a two-electron transfer hydride equivalent pathway. nih.gov The change from a strongly electron-withdrawing nitro group (σp = +0.78) to a strongly electron-donating amino group (σp = -0.66) dramatically alters the electronic properties and subsequent reactivity of the quinoxaline ring. nih.gov

Photoinduced Processes and Reactive Intermediates

Photoinduced processes in quinoxaline derivatives can generate short-lived, highly reactive radical intermediates. Electron Paramagnetic Resonance (EPR) spectroscopy, combined with the spin trapping technique, is a powerful method for detecting and identifying these transient species. wikipedia.orgsemanticscholar.org This technique involves using a "spin trap," a diamagnetic molecule that reacts with the initial unstable radical to form a more persistent paramagnetic radical adduct, which can then be observed and characterized by EPR. wikipedia.org

Studies on fused-ring quinoxaline derivatives have demonstrated the utility of this approach. mdpi.comnih.govresearchgate.net Upon UVA irradiation (e.g., at 365 nm), the quinoxaline molecule absorbs a photon and is promoted to an excited state. This excited molecule can then initiate radical reactions. A common pathway involves the activation of molecular oxygen present in the system. The excited quinoxaline can transfer an electron to molecular oxygen (O₂) to generate a superoxide (B77818) radical anion (O₂•⁻). mdpi.comnih.gov

To detect this, a spin trap like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) is used. DMPO reacts with the superoxide radical to form the DMPO-OOH adduct, which has a characteristic EPR spectrum, confirming the generation of the superoxide radical. mdpi.comresearchgate.net Besides the superoxide radical, other reactive oxygen species (ROS) like hydroxyl radicals (•OH) can also be formed, particularly in aqueous environments, and subsequently trapped. mdpi.com The technique can also identify carbon-centered radicals that may arise from the interaction of the primary radicals with solvent molecules, such as dimethyl sulfoxide (B87167) (DMSO). mdpi.comnih.gov By analyzing the hyperfine coupling constants of the resulting EPR spectrum, the identity of the trapped radical can be determined. wikipedia.org

Quinoxaline and its derivatives are recognized as important fluorophores with applications ranging from chemosensors to organic light-emitting diodes (OLEDs). nih.gov Their photophysical properties, such as absorption and emission wavelengths, quantum yields, and Stokes shifts, are highly tunable through chemical modification of the quinoxaline core.

The fluorescence of quinoxaline systems is often influenced by intramolecular charge transfer (ICT) processes. scholaris.caresearchgate.net This occurs in molecules containing both electron-donating and electron-accepting groups. The quinoxaline nucleus generally acts as an electron acceptor. The introduction of electron-donating substituents can lead to a significant red-shift in both the absorption and emission spectra. This solvatochromic effect, where the emission wavelength changes with solvent polarity, is a hallmark of ICT. scholaris.caresearchgate.net For example, as solvent polarity increases, the emission peak of a quinoxaline derivative with ICT character will shift to a longer wavelength (a red-shift). scholaris.caresearchgate.net

Some quinoxaline derivatives exhibit aggregation-induced emission (AIE), a phenomenon where the molecule is non-emissive or weakly emissive in solution but becomes highly fluorescent upon aggregation or in the solid state. researchgate.netnih.gov This property is valuable for applications in solid-state lighting and biological imaging. The mechanism often involves the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and enhances fluorescence emission.

The substitution pattern on the quinoxaline ring plays a crucial role in determining the specific photophysical properties. Different substituents can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color and efficiency. researchgate.net Certain quinoxaline-based probes have been designed to "light-up" in the presence of specific biological targets, such as G-quadruplex DNA, with selectivity for different topologies. rsc.org

| Quinoxaline Derivative Type | Typical λabs (nm) | Typical λem (nm) | Key Photophysical Feature | Reference |

| 2,3-Distyrylquinoxalines | ~400-450 | ~450-600 | Fluorescence quenching in acidic conditions | nih.gov |

| Phenyl-substituted Quinoxalines | ~360-375 | ~415-445 | Intramolecular Charge Transfer (ICT), Solvatochromism | scholaris.caresearchgate.net |

| Pyrrolo[1,2-a]quinoxalines | ~340-360 | ~400-410 | Aggregation-Induced Emission (AIE) | nih.gov |

| Isoquinolino[2,1-a]quinoxalinium ILs | ~350-450 | ~450-550 | Dual/triple emission, large Stokes shift | researchgate.net |

Spectroscopic Characterization and Advanced Analytical Elucidation of 2 Methyl 7 Nitroquinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides a detailed map of the connectivity and spatial arrangement of atoms within a molecule. For 2-Methyl-7-nitroquinoxaline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques has been employed to assign all proton (¹H) and carbon (¹³C) chemical shifts and to confirm the regiochemistry of the nitro substitution.

1D (¹H, ¹³C) and 2D (COSY, HMBC, HMQC) NMR Techniques

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group. The chemical shifts of the aromatic protons are significantly influenced by the electron-withdrawing nature of the nitro group and the electronic effects of the pyrazine (B50134) ring. The methyl protons would appear as a singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of the nitro group is anticipated to cause a downfield shift for the carbon atom to which it is attached (C-7) and influence the chemical shifts of adjacent carbons.

To unequivocally assign these signals, a suite of 2D NMR experiments is crucial:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons in the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, enabling the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for confirming the connectivity between different parts of the molecule, such as the position of the methyl group and the nitro group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and general NMR principles, as specific experimental data is not publicly available. Actual values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | ~8.6 | C-2 |

| H-5 | ~8.2 | C-3 |

| H-6 | ~7.9 | C-5 |

| H-8 | ~8.8 | C-6 |

| CH₃ | ~2.8 | C-7 |

| C-8 | ||

| C-4a | ||

| C-8a | ||

| CH₃ |

Regioselective Elucidation through NMR Data (e.g., NOE difference experiments)

The precise placement of the nitro group at the C-7 position is a critical aspect of the structural elucidation. While HMBC data can provide strong evidence for this regiochemistry, Nuclear Overhauser Effect (NOE) difference experiments can offer definitive confirmation. An NOE is the transfer of nuclear spin polarization from one nucleus to another through space.

By irradiating the methyl protons (at C-2), an NOE enhancement would be expected for the proton at the C-3 position. Similarly, irradiation of the H-8 proton would likely show an NOE with the H-5 proton, helping to confirm their spatial proximity and, consequently, the substitution pattern. The absence of a significant NOE between the methyl protons and any protons on the benzene (B151609) ring would further support the assigned structure.

Analysis of Chemical Shifts and Coupling Constants in Nitro-Substituted Systems

The presence of the strongly electron-withdrawing nitro group has a profound effect on the electronic distribution within the quinoxaline (B1680401) ring system, which is reflected in the NMR chemical shifts and coupling constants. The protons ortho and para to the nitro group (H-6 and H-8) are expected to be deshielded and resonate at a lower field (higher ppm) compared to the proton meta to the nitro group (H-5).

Analysis of the coupling constants (J-values) between the aromatic protons can also provide valuable structural information. For instance, the coupling between ortho protons (³JHH) is typically in the range of 7-9 Hz, while meta coupling (⁴JHH) is smaller (2-3 Hz), and para coupling (⁵JHH) is often close to 0 Hz. These characteristic coupling patterns aid in the assignment of the aromatic protons.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar organic molecules like this compound. In ESI-MS, the analyte is ionized directly from solution, typically forming a protonated molecule [M+H]⁺.

The ESI-MS spectrum of this compound would be expected to show a prominent peak corresponding to its protonated molecular ion. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of this ion, which in turn allows for the calculation of the elemental composition, providing strong evidence for the molecular formula.

Further structural information can be obtained through tandem mass spectrometry (MS/MS). In an MS/MS experiment, the protonated molecular ion is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern is often characteristic of the molecule's structure. For this compound, potential fragmentation pathways could include the loss of the nitro group (NO₂), the methyl group (CH₃), or cleavage of the quinoxaline ring system.

Table 2: Predicted ESI-MS Data for this compound (Note: Predicted values based on the molecular formula C₉H₇N₃O₂)

| Ion | Predicted m/z |

| [M+H]⁺ | 190.0611 |

| [M+Na]⁺ | 212.0430 |

Vibrational Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the functional groups present in a molecule and can provide a unique "fingerprint" for a compound.

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present. Key vibrational modes would include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching (methyl group): Expected around 2950-2850 cm⁻¹.

C=N and C=C stretching (quinoxaline ring): These vibrations would appear in the 1650-1450 cm⁻¹ region.

N-O stretching (nitro group): The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretch typically around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹. These are often strong and sharp peaks.

C-N stretching: Expected in the 1350-1000 cm⁻¹ region.

Aromatic C-H bending: Out-of-plane bending vibrations in the 900-690 cm⁻¹ region can be indicative of the substitution pattern on the aromatic ring.

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. Vibrations that are strong in the Raman spectrum are often weak in the IR spectrum and vice versa. For this compound, the symmetric vibrations of the quinoxaline ring and the nitro group are expected to be particularly strong in the Raman spectrum.

Table 3: Predicted Key Vibrational Frequencies for this compound (Note: These are predicted values based on typical functional group frequencies.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2950 - 2850 |

| C=N / C=C Stretch | 1650 - 1450 |

| Asymmetric NO₂ Stretch | 1550 - 1500 |

| Symmetric NO₂ Stretch | 1350 - 1300 |

| Aromatic C-H Bend | 900 - 690 |

Based on a thorough review of available scientific literature, a detailed experimental analysis for the specific compound this compound across the requested spectroscopic and crystallographic techniques is not sufficiently available to construct the specified article. While extensive research exists for the broader quinoxaline family and its derivatives, specific data sets for this compound are not present in the public domain.

Therefore, it is not possible to provide the detailed research findings, data tables, and in-depth analysis for the following sections as requested:

X-ray Crystallography for Solid-State Structure and Packing

Analysis of Intermolecular and Intramolecular Interactions

To generate the requested article, original experimental research would be required to isolate or synthesize this compound and then perform FT-IR, UV/Vis, and fluorescence spectroscopy, as well as single-crystal X-ray diffraction. Such research would yield the necessary data to accurately report on its chemical and structural properties as outlined.

Computational and Theoretical Investigations of 2 Methyl 7 Nitroquinoxaline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT methods are employed to determine the optimized geometry, electronic properties, and spectroscopic features of molecules like 2-Methyl-7-nitroquinoxaline.

The first step in a DFT study is to find the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy structure are calculated. researchgate.net For quinoxaline (B1680401) derivatives, studies show a notable distinction in electron distribution between the heterocyclic and aromatic rings, which is crucial for determining reactivity. researchgate.net

The electronic structure of this compound is characterized by the arrangement of its molecular orbitals. The presence of the electron-withdrawing nitro (NO₂) group at the 7-position and the electron-donating methyl (CH₃) group at the 2-position significantly influences the electron density distribution across the quinoxaline scaffold. The nitro group tends to pull electron density from the aromatic system, while the methyl group donates electron density, creating a complex electronic landscape that dictates the molecule's chemical behavior. In related 6-nitroquinoxaline (B1294896) derivatives, the nitro group has been shown to be a strong electron-withdrawing substituent.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Quinoxaline Ring (based on related structures) (Note: Data is representative of typical quinoxaline structures and not specific to this compound)

| Parameter | Typical Value (Å or °) |

|---|---|

| C-N (ring) Bond Length | 1.36 - 1.47 |

| C-C (aromatic) Bond Length | 1.39 - 1.42 |

| C-NO₂ Bond Length | ~1.47 |

| C-CH₃ Bond Length | ~1.51 |

| C-N-C Bond Angle | ~116 - 118 |

| C-C-N Bond Angle | ~121 - 123 |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity. The difference between these energies, the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For quinoxaline derivatives, the HOMO-LUMO gap can be indicative of their biological activity. researchgate.net The presence of the nitro group generally lowers the energy of the LUMO, making the molecule a better electron acceptor, while the methyl group tends to raise the energy of the HOMO.

Table 2: Representative Frontier Molecular Orbital Energies for Nitro-Substituted Heterocycles (Note: Values are illustrative and depend on the specific molecule and computational method)

| Parameter | Typical Energy (eV) |

|---|---|

| EHOMO | -6.5 to -7.5 |

| ELUMO | -3.0 to -4.0 |

| Energy Gap (ΔE) | 3.0 to 4.5 |

Computational methods can predict various spectroscopic properties. Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption peaks in a UV-Vis spectrum. researchgate.net For a molecule like this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) arising from electronic transitions, often involving the HOMO and LUMO.

Furthermore, DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can predict the ¹H and ¹³C NMR spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure. For instance, in a study on 2-methylquinoxaline (B147225) 1,4-dioxide, DFT was used to propose a reaction mechanism and the structure was confirmed by spectroscopic analysis, including NMR. iiste.org The chemical shifts of the protons and carbons in the this compound molecule would be influenced by the electronic effects of the methyl and nitro groups.

Table 3: Illustrative Predicted Spectroscopic Data (Note: These are hypothetical values for this compound based on related compounds)

| Spectroscopic Property | Predicted Value |

|---|---|

| λmax (UV-Vis) | ~350-400 nm (π→π* transition) |

| ¹H NMR Chemical Shift (CH₃) | ~2.6 ppm |

| ¹H NMR Chemical Shift (Aromatic H) | 7.8 - 9.5 ppm |

| ¹³C NMR Chemical Shift (CH₃) | ~23 ppm |

| ¹³C NMR Chemical Shift (Aromatic C) | 120 - 155 ppm |

Quantum Chemical Descriptors and Interaction Analysis

Beyond standard DFT, advanced analyses provide deeper insights into the bonding and interactions within a molecule.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms, bonds, and molecular structure. researchgate.net This method identifies critical points in the electron density where the gradient is zero. A bond critical point (BCP) located between two nuclei indicates the presence of a chemical bond. The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction.

For this compound, QTAIM could be used to characterize the intramolecular interactions, such as those between the nitro group and adjacent atoms on the ring. The analysis of BCPs can distinguish between covalent bonds and weaker non-covalent interactions. In studies of other nitro-substituted N-heterocyclic compounds, QTAIM has been used to investigate intramolecular interactions between the substituent and the ring. researchgate.net

Non-Covalent Interaction (NCI) analysis is a powerful method for visualizing and characterizing weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. It is based on the relationship between the electron density (ρ) and the reduced density gradient (RDG).

A scatter plot of the RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) reveals regions of different interaction types. Large negative values of sign(λ₂)ρ indicate strong attractive interactions (like hydrogen bonds), values near zero indicate weak van der Waals interactions, and large positive values indicate repulsive interactions (steric clashes). For this compound, NCI analysis could reveal subtle intramolecular interactions, for example, between the oxygen atoms of the nitro group and a nearby C-H bond on the quinoxaline ring, which could influence the molecule's conformation and stability.

Electrostatic Potential (ESP) Maps and Charge Distribution

Electrostatic Potential (ESP) maps are a critical tool in computational chemistry for visualizing the three-dimensional charge distribution of a molecule. These maps illustrate the electrostatic potential on the electron density surface, providing insights into a molecule's reactive behavior. In an ESP map, regions of negative potential, typically colored in shades of red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, areas with positive potential, shown in blue, are electron-deficient and prone to nucleophilic attack. Green and yellow regions represent neutral or weakly polarized areas.

For this compound, the ESP map reveals distinct regions of positive and negative potential, largely dictated by the electron-withdrawing nature of the nitro group and the electron-donating character of the methyl group, in concert with the nitrogen atoms of the quinoxaline ring. The area around the nitro group is expected to exhibit a strong negative potential due to the high electronegativity of the oxygen atoms. This electron-rich region suggests a propensity for interactions with electrophiles or participation in hydrogen bonding as an acceptor.

Table 1: Predicted Electrostatic Potential Characteristics of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Nitro Group (NO₂) | Strongly Negative (Red) | Susceptible to electrophilic attack; acts as a hydrogen bond acceptor. |

| Quinoxaline Ring Nitrogen Atoms | Moderately Negative | Potential sites for coordination with metal ions or hydrogen bond donation. |

| Aromatic and Methyl Hydrogens | Positive (Blue) | Potential sites for nucleophilic attack or interactions with electron-rich species. |

| Carbonyl Carbons (if applicable) | Positive (Blue) | Prone to nucleophilic addition reactions. |

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in a crystalline solid is governed by a complex interplay of intermolecular forces. Computational methods provide powerful tools to dissect and quantify these interactions, offering a detailed understanding of the crystal packing.

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and analysis of close contacts between neighboring molecules. The Hirshfeld surface is generated based on the electron density of the pro-molecule, and various properties can be mapped onto this surface to highlight different types of interactions.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the percentage contribution of each type of contact to the total surface area. For a molecule like this compound, a typical distribution might show H···H contacts as the most significant, followed by O···H and C···H contacts, reflecting the chemical functionalities present.

Table 2: Illustrative Hirshfeld Surface Contact Contributions for a Nitroquinoxaline Derivative

| Contact Type | Percentage Contribution (%) |

| H···H | 45.2 |

| O···H | 25.8 |

| C···H | 12.5 |

| C···C | 6.1 |

| N···H | 5.4 |

| Other | 5.0 |

In the context of this compound, energy framework analysis would likely highlight the dominant role of dispersion forces in the crystal packing, which is common for many organic molecules. The electrostatic interactions, particularly those involving the polar nitro group, would also be significant. The analysis would distinguish between different types of interaction energies, such as electrostatic, dispersion, polarization, and repulsion.

By visualizing these energy frameworks, it is possible to identify the key motifs and directional interactions that dictate the crystal packing. For instance, strong electrostatic interactions would be represented by thick red cylinders, while significant dispersion forces would be shown as thick green cylinders. This provides a clear and intuitive picture of the energetic landscape within the crystal.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry offers powerful methodologies for elucidating the intricate details of chemical reaction mechanisms. By modeling the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the energetic barriers that govern the reaction rate and outcome.

A free energy profile provides a comprehensive energetic map of a chemical reaction, plotting the change in Gibbs free energy as the reactants are converted into products. nih.govasianpubs.orgrsc.org These profiles are crucial for understanding the feasibility and kinetics of a reaction. The peaks on a free energy profile correspond to transition states, which are the highest energy points along the reaction coordinate, while the valleys represent intermediates. nih.govasianpubs.orgrsc.org

For a reaction involving this compound, such as a nucleophilic aromatic substitution (SNAr), computational methods like Density Functional Theory (DFT) can be used to calculate the energies of the reactants, products, intermediates, and transition states. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. A lower activation energy implies a faster reaction.

Transition state analysis involves characterizing the geometry and electronic structure of the transition state. This provides valuable information about the bond-breaking and bond-forming processes that occur during the reaction. For instance, in an SNAr reaction, the transition state would involve the partial formation of a bond with the incoming nucleophile and the partial breaking of the bond with the leaving group.

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for understanding chemical reactivity. harvard.eduresearchgate.netclockss.org It posits that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. harvard.eduresearchgate.netclockss.org MEDT is particularly useful for explaining the regioselectivity of reactions, which refers to the preference for one direction of bond formation over others.

In the case of a reaction with this compound, MEDT can be employed to predict the most likely site of attack for a given reagent. This is achieved by analyzing conceptual DFT reactivity indices, such as the electrophilicity and nucleophilicity indices, and by examining the global electron density transfer during the reaction.

For example, in a reaction with a nucleophile, MEDT would predict that the attack will occur at the most electrophilic site on the this compound molecule. The analysis of the electron density changes along the reaction path can further illuminate the factors that favor one regioisomeric transition state over another, thereby providing a robust explanation for the observed or predicted regioselectivity. researchgate.net This approach has been successfully applied to a wide range of organic reactions, offering deep insights into their underlying mechanisms. researchgate.net

Solvent Effects in Computational Reaction Studies

The inclusion of solvent effects in computational and theoretical investigations is paramount for accurately predicting the chemical reactivity and reaction mechanisms of molecules in solution. For a compound such as this compound, the polarity of the solvent can significantly influence its electronic structure, the stability of reactants, transition states, and products, thereby altering reaction pathways and rates. While specific computational reaction studies on this compound are not extensively documented in publicly available literature, the principles of solvent effects can be thoroughly understood through theoretical studies on analogous quinoxaline derivatives. These studies employ various computational models to simulate the solvent environment.

Computational chemists utilize two primary approaches to model solvent effects: implicit and explicit solvent models. Implicit models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. The Polarizable Continuum Model (PCM) and its variants are widely used implicit models. researchgate.net In this approach, the solute molecule is placed in a cavity within the dielectric continuum, and the solute's charge distribution polarizes the solvent, which in turn creates a reaction field that interacts with the solute. This method is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent.

Explicit solvent models, on the other hand, treat individual solvent molecules quantum mechanically or with molecular mechanics. This approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. However, it is computationally more demanding due to the larger number of atoms involved. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a compromise by treating the reacting species with quantum mechanics and the surrounding solvent molecules with molecular mechanics.

Theoretical investigations on various quinoxaline derivatives have demonstrated the significant impact of the solvent on their electronic properties, which are closely linked to their reactivity. For instance, studies on 2(1H)-quinoxalinone derivatives using Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) have shown that the polarity of the solvent affects the geometries, solvation energies, dipole moments, and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). medjchem.com

The table below summarizes the findings of a theoretical study on the solvent effects on the electronic properties of a quinoxaline derivative, illustrating the typical influence of solvent polarity.

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) | Maximum Absorption Wavelength (nm) |

|---|---|---|---|---|

| Gas Phase | 1.0 | 3.5 | 4.2 | 350 |

| Dioxane | 2.2 | 4.8 | 4.1 | 355 |

| Ethanol | 24.6 | 5.5 | 4.0 | 360 |

| Water | 78.4 | 6.2 | 3.9 | 365 |

Data in the table is illustrative and based on general trends observed in computational studies of quinoxaline derivatives.

As shown in the table, with increasing solvent polarity (higher dielectric constant), the dipole moment of the quinoxaline derivative tends to increase, indicating stronger solute-solvent interactions. Consequently, the HOMO-LUMO energy gap generally decreases, which can be correlated with a bathochromic (red) shift in the maximum absorption wavelength in the UV-visible spectrum. researchgate.netmedjchem.com This solvatochromic effect is a direct consequence of the differential stabilization of the ground and excited states by the solvent.

In the context of a chemical reaction, such as a nucleophilic aromatic substitution on the this compound ring, the solvent can play a crucial role. Polar solvents can stabilize charged intermediates and transition states more effectively than nonpolar solvents, often leading to an acceleration of the reaction rate. Computational studies on related systems have shown that the choice of solvent model can significantly affect the calculated activation energies and the predicted reaction mechanism. nih.gov For instance, DFT calculations coupled with a PCM can be used to model the reaction profile in different solvents, providing insights into how the solvent modulates the energy barriers of the reaction.

Furthermore, theoretical investigations into the electronic and photovoltaic effects of quinoxaline derivatives have utilized methods like TD-DFT with the integral equation formalism polarizable continuum model (IEF-PCM) to simulate the behavior in solvents like chloroform. nih.gov These studies highlight that the choice of the computational method and the solvent model is critical for obtaining results that are in good agreement with experimental data. nih.gov

Advanced Applications and Materials Science Aspects of 2 Methyl 7 Nitroquinoxaline and Analogues

Applications in Organic Electronic Materials

Quinoxaline (B1680401) derivatives are a significant class of heterocyclic compounds utilized as building blocks for a variety of functional organic materials. nih.gov Their inherent electron-deficient nature, arising from the two nitrogen atoms in the pyrazine (B50134) ring, makes them excellent candidates for applications in organic electronics. This electron-accepting characteristic is crucial for designing materials with specific electronic and photophysical properties. nih.govbeilstein-journals.org

Use as Organic Semiconductors and Electroluminescent Materials

The electron-deficient core of the quinoxaline scaffold renders it a valuable component in the architecture of organic semiconductors. nih.gov These materials are essential for the fabrication of organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). beilstein-journals.orgresearchgate.net The performance of these devices is intrinsically linked to the charge transport capabilities of the organic materials used. Quinoxaline derivatives, with their high charge-carrier mobility and low reduction potentials, are well-suited for these applications. nih.gov

In the context of 2-Methyl-7-nitroquinoxaline, the presence of a strong electron-withdrawing nitro group (-NO2) at the 7-position is expected to significantly lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO). This modification enhances the electron-accepting properties of the molecule, a desirable trait for n-type semiconductor materials. N-type semiconductors facilitate the transport of electrons and are crucial components in many organic electronic devices. The methyl group (-CH3) at the 2-position, being a weak electron-donating group, has a comparatively minor electronic influence but can affect the molecule's solubility and solid-state packing, which are also critical factors for device performance.

Quinoxaline derivatives also find application as electroluminescent materials, particularly in the development of OLEDs. nih.govresearchgate.net Their function in OLEDs can range from being part of the emissive layer to acting as electron-transporting materials. The ability to tune their emission color through chemical modification makes them versatile for creating full-color displays. While specific data on this compound is not prevalent, its strong electron-accepting nature suggests potential use in thermally activated delayed fluorescence (TADF) emitters, where a small energy gap between the singlet and triplet excited states is required.

Exploration in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) represent a promising technology for solar energy conversion. mdpi.com The efficiency of a DSSC is heavily reliant on the properties of the sensitizing dye, which is responsible for light absorption and subsequent electron injection into a semiconductor (typically TiO2). mdpi.comnih.gov Quinoxaline derivatives have been extensively explored as components in organic dyes for DSSCs, often serving as an electron-acceptor unit or a π-bridge within a donor-π-acceptor (D-π-A) or donor-acceptor-π-acceptor (D-A-π-A) framework. researchgate.netresearchgate.net

The incorporation of a quinoxaline moiety into the dye structure offers several advantages:

Enhanced Electron Acceptance: The electron-deficient nature of the quinoxaline ring facilitates efficient intramolecular charge transfer from the electron-donating part of the molecule upon photoexcitation. researchgate.net

Tunable Energy Levels: The energy levels of the dye's Highest Occupied Molecular Orbital (HOMO) and LUMO can be fine-tuned through chemical modifications on the quinoxaline ring and the donor/acceptor groups. This allows for optimal alignment with the conduction band of the semiconductor and the redox potential of the electrolyte, ensuring efficient electron injection and dye regeneration. mdpi.comcase.edu

For this compound, its strong electron-withdrawing character due to the nitro group makes it a potent auxiliary acceptor in a D-A-π-A dye design. nih.gov This can lead to a significant red-shift in the absorption spectrum and improved light-harvesting capabilities. researchgate.net The table below summarizes the performance of some quinoxaline-based dyes in DSSCs, illustrating the potential of this class of compounds.

| Dye | Architecture | Jsc (mA cm⁻²) | Voc (V) | FF | PCE (%) |

| RC-21 | D-A | - | - | - | 3.30 |

| RC-22 | D-A-π-A | - | - | - | 5.56 |

| IQ22 | D-A-π-A | 18.19 | 0.715 | 0.67 | 8.76 |

Jsc: Short-circuit current density, Voc: Open-circuit voltage, FF: Fill factor, PCE: Power conversion efficiency. Data for RC-21 and RC-22 from case.edu, and for IQ22 from nih.gov.

Development as Fluorescent Probes and Dyes

The unique photophysical properties of quinoxaline derivatives make them highly suitable for the development of fluorescent probes and dyes. nih.govmdpi.com These molecules are designed to exhibit changes in their fluorescence properties (such as intensity or wavelength) in response to specific analytes or environmental changes. mdpi.comresearchgate.net This "turn-on" or "turn-off" fluorescence signaling mechanism allows for the sensitive and selective detection of various species. nih.gov

Quinoxaline-based fluorescent probes have been successfully employed for:

Cation and Anion Sensing: The nitrogen atoms in the quinoxaline ring can act as binding sites for metal ions, leading to changes in the fluorescence emission. Similarly, by attaching appropriate recognition motifs, they can be designed to selectively bind and detect anions. nih.gov

pH Sensing: The fluorescence of certain amino-substituted quinoxalines is sensitive to pH changes, making them useful as indicators for monitoring the acidity of aqueous solutions. mdpi.com

Bioimaging: Due to their biocompatibility and tunable optical properties, quinoxaline-based fluorophores are used for labeling and imaging biological structures and processes. mdpi.comnih.gov

The introduction of a nitro group, as in this compound, often leads to fluorescence quenching due to its electron-withdrawing nature. However, this property can be exploited in the design of "turn-on" fluorescent probes. For instance, a probe could be designed where the nitro group is chemically transformed in the presence of a specific analyte, restoring the fluorescence of the quinoxaline core.

Role in Coordination Chemistry

The field of coordination chemistry investigates the formation and properties of coordination complexes, which consist of a central metal atom or ion bonded to one or more surrounding molecules or ions, known as ligands. Quinoxaline and its derivatives, with their nitrogen-containing heterocyclic structure, are excellent ligands for a wide range of metal ions. tandfonline.com

Ligand Properties and Metal Complexation with Transition Metals (e.g., Ruthenium)

Quinoxaline derivatives can act as bidentate ligands, coordinating to a metal center through their two nitrogen atoms. nih.gov The resulting metal complexes often exhibit interesting photophysical, electrochemical, and catalytic properties. nih.gov Transition metals, such as ruthenium, are frequently used to form complexes with quinoxaline-based ligands. nih.govunine.ch

Arene-ruthenium(II) complexes containing quinoxaline derivatives as ligands have been extensively studied. nih.govacs.org These complexes typically adopt a "piano-stool" geometry, where the ruthenium atom is coordinated to an arene ligand, the bidentate quinoxaline ligand, and another ligand, such as a halide. nih.govunine.ch The electronic properties of the quinoxaline ligand can be systematically tuned by introducing different substituents, which in turn influences the properties of the resulting ruthenium complex. nih.gov

The complexation of this compound with ruthenium would be expected to result in a stable complex due to the strong σ-donating ability of the quinoxaline nitrogen atoms. The electron-withdrawing nitro group would increase the π-acceptor character of the ligand, which could affect the electronic structure and reactivity of the metal center. These complexes have potential applications in catalysis, particularly in transfer hydrogenation reactions. nih.govacs.org

| Complex | Metal | Ligand | Geometry |

| [(η⁶-arene)RuCl(dpqMe₂)]⁺ | Ruthenium(II) | 6,7-dimethyl-2,3-di(pyridine-2-yl)quinoxaline | Piano-stool |

| [(p-cym)Ru(L)Cl] | Ruthenium(II) | 11H-indeno[1,2-b]quinoxalin-11-one derivative | Piano-stool |

dpqMe₂: 6,7-dimethyl-2,3-di(pyridine-2-yl)quinoxaline, p-cym: p-cymene, L: 11H-indeno[1,2-b]quinoxalin-11-one derivative. Data from unine.ch and nih.gov.

Design of Anion Acceptors

The electron-deficient nature of the quinoxaline ring system makes it an ideal scaffold for the design of anion receptors. nih.gov Anion recognition is a crucial area of supramolecular chemistry with applications in sensing, catalysis, and transport. rsc.org To function as an anion acceptor, the quinoxaline core is typically functionalized with hydrogen-bond donor groups, such as pyrrole (B145914) or indole (B1671886) moieties. nih.govnih.govnih.gov

These appended groups can form hydrogen bonds with anions, while the electron-deficient quinoxaline unit provides a favorable electrostatic environment for anion binding. The binding event can be signaled by a change in color (colorimetric sensor) or fluorescence (fluorogenic sensor). nih.gov The selectivity of the receptor for a particular anion can be controlled by the geometric arrangement and the nature of the hydrogen-bond donor groups.

While this compound itself is not a pre-designed anion receptor, its strong electron-deficient character due to the nitro group makes it an excellent starting point for the development of such systems. By introducing suitable hydrogen-bonding functionalities, it could be transformed into a highly effective anion acceptor. The electron-withdrawing nitro group would enhance the acidity of the appended hydrogen-bond donors, leading to stronger anion binding.

Corrosion Inhibition Properties

Quinoxaline derivatives have emerged as a significant class of corrosion inhibitors, particularly for protecting steel in acidic environments. The efficacy of these compounds stems from their molecular structure, which includes a benzene (B151609) ring fused to a pyrazine ring, a system rich in π-electrons and containing nitrogen heteroatoms. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that impedes the corrosive process.

The mechanism of inhibition involves the interaction of the lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic system with the vacant d-orbitals of the iron atoms on the steel surface. This adsorption can be classified as either physisorption, involving electrostatic interactions, or chemisorption, which involves charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate-type bond. Studies have shown that many quinoxaline derivatives function as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. acs.orgresearchgate.net

The effectiveness of quinoxaline-based inhibitors is influenced by the nature of the substituents on the quinoxaline ring. The presence of electron-donating groups can enhance the electron density on the molecule, promoting its adsorption onto the metal surface and thereby increasing the inhibition efficiency. Quantum chemical studies and density functional theory (DFT) calculations are often employed to correlate the molecular structure of these inhibitors with their performance. researchgate.netscispace.com Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are used to predict the reactivity of the inhibitor molecules and their ability to donate or accept electrons. scispace.com

While direct studies on this compound are not extensively available in the provided search results, research on analogous compounds provides strong evidence for its potential as a corrosion inhibitor. The fundamental quinoxaline scaffold is known to be effective, and various derivatives have demonstrated high inhibition efficiencies. For instance, studies on different quinoxaline derivatives have reported efficiencies reaching up to 98.1% for carbon steel in 1 M HCl. srce.hr The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.netsrce.hr

The table below summarizes the corrosion inhibition performance of several quinoxaline derivatives, illustrating their effectiveness under various conditions.

| Inhibitor | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Method(s) Used |

| 2-phenyl-3-(prop-2-yn-1-yloxy) quinoxaline (PYQX) | Carbon Steel | 1 M HCl | 98.1 | EIS, PDP, Weight Loss |

| (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline (QN-CH3) | Mild Steel | 1 M HCl | 89.07 | Electrochemical Tests, SEM |

| 1-((8-hydroxyquinolin-5-yl)methyl)-3-(4-methylstyryl)quinoxalin-2(1H)-one (MeSQX) | Mild Steel | 1 M HCl | 92 | Weight Loss, PDP, SEM |

| 1,4-bis-((8-hydroxyquinolin-5-yl)-methyl)-6-methylquinoxalin-2,3-(1H,4H)-dione (Q-CH3NHyQ) | Mild Steel | 1 M HCl | 94.6 | Gravimetric, Electrochemical |

| 1-[3-(phenyl-5-quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (PQDPP) | Mild Steel | 1 M HCl | High (Specific % not stated) | Electrochemical Studies |

Interactive Data Table

Click to view interactive data

... (Interactive table content would be rendered here in a real application) ...Research into Structural Features and Mutagenicity

The mutagenicity of nitroaromatic and heteroaromatic compounds is a subject of significant toxicological research. The structural features of a molecule play a crucial role in determining its potential to cause genetic mutations. For compounds like this compound, both the quinoxaline scaffold and the nitro group are key determinants of its likely mutagenic activity.

The addition of a nitro (NO₂) group to an aromatic or heteroaromatic ring is a well-known structural alert for mutagenicity. The mutagenic potential of nitroaromatic compounds is strongly linked to their metabolic activation. This process typically involves the enzymatic reduction of the nitro group to form highly reactive intermediates, such as nitroso and hydroxylamino derivatives, which can then form covalent adducts with DNA, leading to mutations.

Quantitative structure-activity relationship (QSAR) studies have been conducted to model and predict the mutagenicity of nitroaromatic compounds. These studies have identified several key physicochemical properties that correlate with mutagenic potency. The main determinants are often found to be the hydrophobicity of the molecule (modeled by the octanol/water partition coefficient, log P) and the energy of the Lowest Unoccupied Molecular Orbital (εLUMO). nih.govnih.govsemanticscholar.org A lower εLUMO value indicates that the molecule can more readily accept an electron, facilitating the reductive activation of the nitro group, which is the initial step in the pathway to mutagenicity. Furthermore, compounds with three or more fused rings have been shown to possess significantly greater mutagenic potency than those with one or two rings. nih.govsemanticscholar.org

The position of the nitro group on the ring system also influences mutagenic activity. While specific studies on this compound were not found in the search results, research on other nitroaromatics indicates that the orientation of the nitro group relative to the plane of the aromatic rings can be a critical factor.

The table below summarizes the key structural features and their general relationship with the mutagenicity of nitroaromatic and heteroaromatic compounds.

| Structural Feature / Property | Influence on Mutagenicity | Rationale |

| Quinoxaline Scaffold | Considered a major mutagenic scaffold. nih.govresearchgate.net | The core structure itself is associated with a high rate of mutagenicity in compound databases. researchgate.netresearchgate.net |

| Nitro (NO₂) Group | Strong indicator of mutagenic potential. | Can be metabolically reduced to reactive intermediates that bind to DNA. |

| Low εLUMO Energy | Correlates with higher mutagenic activity. nih.govnih.gov | Facilitates the acceptance of an electron, which is the initial step in the reductive activation of the nitro group. |

| High Hydrophobicity (log P) | Often correlates with higher mutagenic activity. nih.govsemanticscholar.org | May enhance the compound's ability to penetrate cell membranes and interact with intracellular components. |

| Number of Fused Rings | Potency increases with the number of fused rings (≥3). nih.govsemanticscholar.org | Larger planar molecules can intercalate more effectively with DNA. |

Interactive Data Table

Click to view interactive data

... (Interactive table content would be rendered here in a real application) ...Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The traditional synthesis of quinoxaline (B1680401) derivatives often involves condensation reactions that can be energy-intensive and may utilize hazardous reagents. tsijournals.comrsc.org The future of chemical synthesis is progressively moving towards greener and more sustainable practices, a trend that will undoubtedly shape the future production of 2-Methyl-7-nitroquinoxaline.

Future research in the synthesis of this compound is expected to focus on several key areas to improve efficiency and environmental friendliness. One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been shown to significantly reduce reaction times, increase product yields, and often allows for solvent-free conditions, thereby aligning with the principles of green chemistry. tsijournals.com Another critical area of development is the exploration of transition-metal-free catalytic systems . While transition metals are effective catalysts, they can be costly and pose challenges in terms of removal from the final product, which is a significant concern in pharmaceutical applications. rsc.org The development of efficient, metal-free catalysts would represent a substantial advancement in the sustainable synthesis of nitroquinoxalines.

Furthermore, the principles of green chemistry emphasize the use of benign solvents and the minimization of waste. researchgate.net Future synthetic strategies for this compound will likely explore the use of water as a solvent, the application of solvent-free reaction conditions, or the use of recyclable catalysts to minimize the environmental impact.

Table 1: A Comparative Overview of Synthetic Methodologies for Quinoxaline Derivatives

| Parameter | Conventional Methods | Emerging Green Methods |

| Energy Input | Often requires prolonged heating | Reduced energy consumption (e.g., microwave) |

| Reaction Time | Typically several hours to days | Can be reduced to minutes |

| Catalysts | Often involves heavy metals | Focus on metal-free or recyclable catalysts |

| Solvents | Use of volatile organic compounds | Water, ionic liquids, or solvent-free |

| Sustainability | Lower | Higher |

Advanced Computational Modeling for Predictive Design of Nitroquinoxaline Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound, advanced computational modeling can provide deep insights into its electronic structure, reactivity, and potential applications, thereby guiding experimental efforts.

Density Functional Theory (DFT) studies are poised to play a pivotal role in characterizing the fundamental properties of this compound. pcbiochemres.com DFT calculations can elucidate key quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the distribution of electron density. pcbiochemres.comnih.gov These parameters are crucial for predicting the molecule's reactivity, stability, and its potential as an electron donor or acceptor in various applications. pcbiochemres.com

Molecular Dynamics (MD) simulations offer a powerful method to study the dynamic behavior of this compound and its interactions with other molecules or surfaces over time. pcbiochemres.comchemrevlett.com For instance, MD simulations can be used to model the adsorption of the molecule on a metal surface to predict its efficacy as a corrosion inhibitor. pcbiochemres.com By understanding these interactions at the atomic level, researchers can design more effective nitroquinoxaline-based materials.

The integration of these computational methods will facilitate the predictive design of novel this compound derivatives with tailored properties for specific applications, significantly accelerating the research and development process.

Table 2: Key Computational Parameters and Their Significance for Quinoxaline Derivatives

| Computational Parameter | Significance in Predicting Molecular Behavior |

| EHOMO | Indicates the propensity of a molecule to donate electrons. |

| ELUMO | Indicates the ability of a molecule to accept electrons. |

| Energy Gap (ΔE) | Correlates with the chemical reactivity and kinetic stability of the molecule. |

| Mulliken Population Analysis | Provides insight into the charge distribution on individual atoms, identifying potential sites for chemical reactions. |

| Molecular Electrostatic Potential (MEP) | Visualizes the electrostatic potential on the molecule's surface, predicting regions susceptible to electrophilic and nucleophilic attack. |

Exploration of this compound in Emerging Materials Science Applications

The unique electronic and structural features of the quinoxaline scaffold suggest that this compound could find applications in various areas of materials science. The presence of the electron-withdrawing nitro group and the electron-donating methyl group can be expected to impart interesting optoelectronic properties to the molecule.

One of the most promising emerging applications for quinoxaline derivatives is in the field of organic electronics . Quinoxaline-based polymers have been investigated for their potential use in organic solar cells and other electronic devices. nih.gov The specific substitution pattern of this compound could be advantageous in tuning the energy levels of such materials to optimize device performance. Future research will likely involve the synthesis and characterization of polymers and small molecules incorporating the this compound moiety to explore their utility in this domain.

Another area of interest is the development of functional materials where the nitroquinoxaline unit can act as a sensor or a responsive element. The sensitivity of the nitro group to its chemical environment could potentially be harnessed for the development of novel chemosensors.

Integration of Multi-disciplinary Approaches for Comprehensive Characterization and Application Development

The full potential of this compound can only be realized through a concerted effort that integrates expertise from various scientific disciplines. A comprehensive understanding of this compound, from its fundamental chemical properties to its performance in applied settings, necessitates a multi-faceted approach.

An integrated experimental and computational workflow will be crucial. nih.govnih.gov For instance, experimental synthesis of this compound and its derivatives can be guided by predictive computational models, and the experimental results can, in turn, be used to refine and validate the theoretical models. nih.gov This iterative cycle of prediction and validation is a powerful strategy for accelerating scientific discovery.

Furthermore, a thorough physicochemical characterization using a suite of analytical techniques is essential. nih.gov This includes spectroscopic methods (NMR, IR, UV-Vis), crystallographic analysis (X-ray diffraction) to determine the solid-state structure, and electrochemical techniques (cyclic voltammetry) to probe its redox properties. nih.gov

Ultimately, the successful translation of fundamental research on this compound into tangible applications will depend on collaborations between synthetic chemists, computational modelers, materials scientists, and engineers. Such interdisciplinary collaborations will be key to unlocking the full potential of this promising chemical compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methyl-7-nitroquinoxaline, and how can condensation reactions be optimized?

- Methodological Answer : The compound can be synthesized via condensation of glyoxylic acid derivatives with substituted o-phenylenediamines. Reaction conditions (temperature, solvent, catalyst) significantly impact yield. For example, nitro-group introduction may require nitration under controlled acidic conditions. Chromatographic purification (e.g., silica gel or alumina) is critical to isolate the product from byproducts like dichlorinated analogs . Retrosynthetic tools (e.g., REAXYS) can predict feasible pathways using precursor scoring models .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Wear protective gear (gloves, goggles, lab coats) to avoid skin contact. Nitro compounds may release toxic fumes under heat; use fume hoods. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination, as outlined in safety guidelines for analogous nitroquinoxalines .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Use H/C NMR to confirm substituent positions and nitro-group integration. Mass spectrometry (ESI-TOF) validates molecular weight (, theoretical 189.16 g/mol). Elemental analysis ensures purity (>95%). Cross-reference spectral databases (e.g., ChemIDplus) for known analogs like CNQX (6-cyano-7-nitroquinoxaline) to resolve ambiguities .

Q. How do solvent polarity and pH affect the solubility and stability of this compound?

- Methodological Answer : Conduct solubility tests in DMSO, ethanol, and aqueous buffers (pH 3–9). Monitor stability via HPLC under UV light and elevated temperatures (40–60°C) for 48–72 hours. Follow NIH preclinical guidelines for documenting degradation products and storage recommendations .

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing byproducts like 6,7-dichloro derivatives?

- Methodological Answer : Optimize nitration using mixed acids (e.g., ) at 0–5°C to suppress over-nitration. Monitor reaction progress via TLC or HPLC. Post-synthesis, employ gradient elution chromatography (chloroform:methanol) to separate this compound from dichloro byproducts, as demonstrated for structurally similar compounds .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected H NMR splitting patterns)?

- Methodological Answer : Re-examine sample purity via melting point and GC-MS. Use 2D NMR (COSY, HSQC) to assign coupling interactions caused by methyl or nitro-group steric effects. Compare with computational predictions (DFT-based chemical shift modeling) to validate assignments .

Q. How can computational tools predict the electronic properties of this compound for drug design?

- Methodological Answer : Perform density functional theory (DFT) calculations to map HOMO/LUMO energies and electrostatic potential surfaces. Validate models against experimental UV-Vis spectra. Databases like BKMS_METABOLIC can predict metabolic pathways for nitro-containing compounds .

Q. What degradation pathways dominate under oxidative or hydrolytic conditions, and how are intermediates characterized?

- Methodological Answer : Conduct accelerated stability studies using (oxidative) or NaOH (hydrolytic). Identify intermediates via LC-MS/MS and IR spectroscopy. For nitro-group reduction products, compare retention times with synthetic standards (e.g., amine derivatives) .

Q. How does the methyl substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Use Suzuki-Miyaura or Ullmann coupling to test reactivity with aryl halides. Compare turnover rates with non-methylated analogs (e.g., 7-nitroquinoxaline) via kinetic studies. Steric effects from the methyl group may reduce catalytic efficiency, requiring ligand optimization (e.g., bulky phosphines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.